molecular formula C11H13BrO2 B1275589 Tert-butyl 2-bromobenzoate CAS No. 55666-42-7

Tert-butyl 2-bromobenzoate

Cat. No. B1275589
CAS RN: 55666-42-7
M. Wt: 257.12 g/mol
InChI Key: ZELNHJFYEDOWLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromobenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and can be involved in a variety of chemical reactions, including radical initiations and cyclizations. Although the specific compound tert-butyl 2-bromobenzoate is not directly mentioned in the provided papers, the related tert-butyl benzoate compounds and their reactivity can give insights into its chemical behavior.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various methods. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a route to synthesize α-methyl derivatives . Additionally, tert-butyl aroylperbenzoates have been synthesized and their single-crystal structures analyzed, showing coplanar arrangements of perester and benzophenone carbonyl groups . These methods and structural insights can be relevant to the synthesis and understanding of tert-butyl 2-bromobenzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl benzoate derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and found to crystallize in an orthorhombic lattice, with molecules arranged in a zig-zag manner stabilized by intermolecular interactions . These structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives participate in various chemical reactions. Laser flash photolysis of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the generation of aroylphenyl radicals . These radicals have been observed to react with various quenchers, including double-bond-containing monomers . Additionally, tert-butyl peroxybenzoate has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction . These studies demonstrate the potential of tert-butyl benzoate derivatives in radical-mediated synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives are influenced by their molecular structure. The crystallographic and thermal studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provide insights into the stability and behavior of these compounds under various conditions . The effect of substituents on the quantum yield of decomposition and the lifetimes of radicals derived from tert-butyl aroylperbenzoates has also been discussed, highlighting the importance of structural factors in determining the properties of these compounds .

Scientific Research Applications

Synthesis Enhancement

Tert-butyl 2-bromobenzoate is involved in the synthesis of various organic compounds. For instance, it reacts with butyllithium in THF at -78°C, followed by immediate addition of DMF, to yield benzaldehyde, which is a key intermediate in many organic syntheses (Kende & Zhong, 1999).

Role in Organic Reactions

This compound serves as a reactant in Fujiwara-Moritani reactions, where it acts as a substitute for benzoquinone. This reaction is essential in coupling processes under homogeneous conditions and is enhanced by using Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

Application in Light-Emitting Devices

2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from tert-butyl 2-bromobenzoate, have been used in the development of blue-light-emitting diodes (LEDs). These compounds exhibit high thermal decomposition temperatures and good fluorescence properties, making them suitable for electronic applications (Danel et al., 2002).

Palladium-Catalyzed Coupling

Tert-butyl 2-bromobenzoate is utilized in palladium-catalyzed coupling reactions to produce alpha-aryl esters. This method has high tolerance for various functionalities and substitution patterns on the aryl halide, making it versatile in organic synthesis (Jørgensen et al., 2002).

Role in Gas Phase Chemistry

In the field of gas-phase chemistry, tert-butyl 2-bromobenzoate is used to investigate the substituent effects of the tert-butyl group in isomeric tert-butylbenzoic acids. This research provides insights into the steric effects and resonance hindrance in these compounds (Kulhanek et al., 1999).

Catalysis and Ligand Development

This compound is involved in the transformation of phosphabenzene to triphosphole, a novel reaction facilitated by stable carbenes. This process has implications in the development of ligands for catalysis (Clendenning et al., 2000).

Safety Studies

Tert-butyl peroxybenzoate, related to tert-butyl 2-bromobenzoate, has been studied for its safety characteristics in petrochemical industries. Research on its thermal decomposition and the risks of runaway reactions helps in developing safety protocols (Cheng et al., 2008).

Safety And Hazards

Tert-butyl 2-bromobenzoate is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

tert-butyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELNHJFYEDOWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396674
Record name tert-butyl 2-bromobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-bromobenzoate

CAS RN

55666-42-7
Record name tert-Butyl 2-bromobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 2-bromobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL 2-BROMOBENZOATE
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Synthesis routes and methods I

Procedure details

A solution of o-bromobenzoic acid (1 g), N, N'-dicyclohexyl carbodiimide (1.129 g), t-butanol (405 mg) and 4-dimethylaminopyridine (61 mg) in dry ether (20 ml) was stirred at room temperature for 18 h. The resulting precipitate was filtered off and the filtrate evaporated to give a colourless solid which was triturated under petroleum ether (40°-600°) (20 ml) and filtered. The filtrate was evaporated to give a pale yellow oil (0,994 g). b.p. 80°-84°/0.35 mmHg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.129 g
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

To a solution of DCC (32.8 g, 159 mmol) in DCM (200 mL, 2 mol) was added 2-bromobenzoic acid (32.0 g, 159 mmol) followed by DMAP (1.8 g, 15 mmol) and t-butyl alcohol (15.2 mL, 159 mmol). The mixture was stirred at room temperature for 16 hours, then filtered. The organic was washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as an oil (41.6 g).
Name
Quantity
32.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Bromobenzoic acid (203.2 g, 1011 mmol) was added to a solution of 1.0 M DCC in DCM (1011 mL, 1011 mmol) and cooled at 0° C. DMAP (11.36 g, 93.0 mmol) and t-butyl alcohol (106.3 mL, 1112 mmol) were added and the mixture was stirred at room temperature for 10 minutes, then warmed to room temperature and stirred overnight. The mixture was then filtered, washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl, dried over MgSO4, filtered and concentrated under reduced pressure to yield compound A as a clear oil (168.4 g).
Quantity
203.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1011 mL
Type
reactant
Reaction Step One
Quantity
106.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Type
reactant
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Quantity
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Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-bromobenzoic acid (8.08 g, 40.2 mmol), DMAP (0.492 g, 8.0 mmol) and t-BuOH (9.3 mL, 80.4 mmol) in dry DCM (300 mL) under argon, was added DCC (9.96 g, 48.2 mmol). The reaction mixture was stirred at room temperature for 20 h. The resulting mixture was filtered and the filtrate was evaporated in vacuo. The crude mixture was dissolved in AcOEt (300 mL) and washed with saturated aqueous NaHCO3 (261), brine and then dried over Na2SO4. After filtration, solvent was evaporated. The crude product was purified by flash chromatography on silica gel (AcOEt/hexane 0→30%) to obtain the title compound.
Quantity
8.08 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.492 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-bromobenzoate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
16
Citations
GS Lemen, NC Giampietro, MB Hay… - The Journal of organic …, 2009 - ACS Publications
… As shown in eq 6, treatment of 42 with tert-butyl 2-bromobenzoate under our optimized … (27, 28) Similarly, the coupling of 44 with tert-butyl 2-bromobenzoate (eq 7) provided 45 in a …
Number of citations: 56 pubs.acs.org
AR Elman, AM Perepukhov, LV Ovsyannikova… - Russian Journal of …, 2017 - Springer
… Hence, the major intermediate was identified as methyl 5-tertbutyl-2-bromobenzoate, the product of substitution of Br atom in the meta-position with respect to the tertbutyl group of 4-tert-…
Number of citations: 4 link.springer.com
SE Denmark, NS Werner - Journal of the American Chemical …, 2008 - ACS Publications
… Also included in this survey were 7h, the substrate used to optimize the reaction, and tert-butyl 2-bromobenzoate (7u), the only substrate to yield the product arising from α-coupling as …
Number of citations: 123 pubs.acs.org
JA Greenberg, T Sammakia - The Journal of Organic Chemistry, 2017 - ACS Publications
The reaction of tert-butyl esters with SOCl 2 at room temperature provides acid chlorides in unpurified yields of 89% or greater. Benzyl, methyl, ethyl, and isopropyl esters are essentially …
Number of citations: 41 pubs.acs.org
A Inoue, K Kitagawa, H Shinokubo… - The Journal of Organic …, 2001 - ACS Publications
… The resulting yellow solution was cooled to −78 C, and a solution of tert-butyl 2-bromobenzoate (6q, 304 mg, 1.0 mmol) in THF (2 mL) was introduced dropwise. After the mixture was …
Number of citations: 303 pubs.acs.org
R Jin, CB Bheeter, H Doucet - Beilstein Journal of Organic …, 2014 - beilstein-journals.org
… We first studied the palladium-catalysed direct arylation of 3-methylthiophene using tert-butyl 2-bromobenzoate as the coupling partner (Scheme 2). Based on previous results [19], DMA …
Number of citations: 9 www.beilstein-journals.org
TM Kamenecka, SA Busby, N Kumar… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
… To a 350 mL high-pressure vial was added tert-butyl 2-bromobenzoate (5.142 g, 20.0 mmol), p-tolylboronic acid (4.08 g, 30.0 mmol), Pd(PPh 3 ) 4 (3.47 g, 3.0 mmol), potassium …
Number of citations: 16 www.ncbi.nlm.nih.gov
M Meyer, S Kuntz, I Grillier-Vuissoz… - Letters in Drug …, 2014 - ingentaconnect.com
… However, when performing the Suzuki-type crosscoupling reaction of p-tolylboronic acid [15] and tert-butyl 2bromobenzoate [10], we somewhat changed the coupling conditions. We …
Number of citations: 5 www.ingentaconnect.com
L Zhang, D Yang, Q Li, ZJ Li, WB Zhu, K Chang… - ACS …, 2023 - ACS Publications
… A mixture of Pd(OAc) 2 (44 mg, 0.2 mmol), Cs 2 CO 3 (977 mg, 3.0 mmol), (t-Bu) 3 PHBF 4 (88 mg, 0.3 mmol), tert-butyl 2-bromobenzoate (691 mg, 2.7 mmol), and 10H-phenoxazine (…
Number of citations: 0 pubs.acs.org
NS Werner - 2011 - search.proquest.com
… Also included in this survey were 10a, the substrate used to optimize the reaction, and tert-butyl 2-bromobenzoate 10x, the only substrate to yield the product arising from α-coupling as …
Number of citations: 2 search.proquest.com

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